Letimide hydrochloride
Overview
Description
Letimide hydrochloride is a chemical compound known for its diverse applications in various fields, including medicine, chemistry, and industry. It is a derivative of letimide, a compound with significant pharmacological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of letimide hydrochloride typically involves a multi-step process. One common method starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration using an acidic ionic liquid. The resulting product is then oxidized to form a hydroxy ketone intermediate. This intermediate undergoes imination with methylamine, followed by thermal rearrangement to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Letimide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxy ketones, alcohols, and substituted amines.
Scientific Research Applications
Letimide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of letimide hydrochloride involves its interaction with specific molecular targets. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, blocking the action of glutamate. This leads to a reduction in excitatory neurotransmission, which is responsible for its anesthetic and analgesic effects. Additionally, this compound affects other neurotransmitter systems, including cholinergic, opioidergic, and monoaminergic pathways .
Comparison with Similar Compounds
Letimide hydrochloride is often compared with other similar compounds, such as:
Ketamine: Both compounds act as NMDA receptor antagonists, but this compound has a different chemical structure and potentially fewer side effects.
Phencyclidine (PCP): While both have anesthetic properties, this compound is considered safer and has a shorter duration of action.
Esketamine: A more potent enantiomer of ketamine, used for similar therapeutic purposes but with different pharmacokinetics.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and mechanism of action make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new uses for this compound.
If you have any specific questions or need further details, feel free to ask!
Properties
CAS No. |
21791-39-9 |
---|---|
Molecular Formula |
C14H19ClN2O3 |
Molecular Weight |
298.76 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H |
InChI Key |
QPFDPUCWRFYCFB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
21791-39-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Letimide hydrochloride; Letimide HCl; MA-1443; MA 1443; MA1443; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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